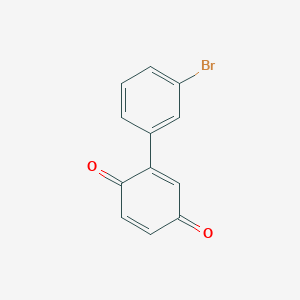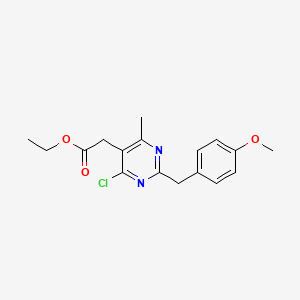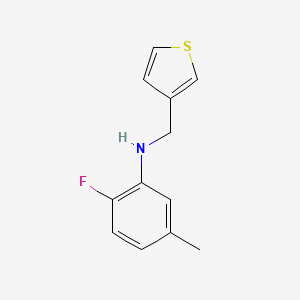![molecular formula C9H11N5S B12122056 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Matériaux de départ: L'intermédiaire pyrazolo[3,4-d]pyrimidine et la thiomorpholine.
Conditions réactionnelles: Réactions de substitution nucléophile, souvent facilitées par une base telle que l'hydrure de sodium ou le carbonate de potassium, pour fixer le cycle thiomorpholine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse susmentionnées, en mettant l'accent sur la capacité de production, la rentabilité et les considérations environnementales. Des techniques telles que la chimie en flux continu et l'utilisation de solvants verts peuvent être utilisées pour améliorer l'efficacité et réduire les déchets.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)thiomorpholine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend:
-
Formation du noyau Pyrazolo[3,4-D]pyrimidine
Matériaux de départ: 3-aminopyrazole et un aldéhyde ou une cétone approprié.
Conditions réactionnelles: Réactions de cyclisation en milieu acide ou basique pour former le noyau pyrazolo[3,4-d]pyrimidine.
Analyse Des Réactions Chimiques
Types de réactions
4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)thiomorpholine peut subir diverses réactions chimiques, notamment:
-
Oxydation
Réactifs: Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Produits: Dérivés oxydés avec des changements potentiels dans l'activité biologique.
-
Réduction
Réactifs: Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits: Formes réduites qui peuvent présenter des propriétés pharmacologiques différentes.
-
Substitution
Réactifs: Agents halogénants ou nucléophiles.
Produits: Dérivés substitués qui peuvent être fonctionnalisés davantage pour des applications spécifiques.
Réactifs et conditions courants
Oxydation: Peroxyde d'hydrogène dans l'acide acétique.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Nucléophiles comme les amines ou les thiols en présence d'une base.
Applications de la recherche scientifique
Chimie
En chimie, 4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)thiomorpholine est utilisé comme élément de base pour la synthèse de molécules plus complexes
Biologie
Biologiquement, ce composé s'est avéré prometteur pour inhiber certaines enzymes et voies impliquées dans les processus pathologiques. Par exemple, il a été étudié comme inhibiteur potentiel des kinases dépendantes des cyclines (CDK), qui sont essentielles dans la régulation du cycle cellulaire et la progression du cancer .
Médecine
En médecine, les dérivés de 4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)thiomorpholine sont étudiés pour leurs propriétés anticancéreuses. Ils ont démontré des effets cytotoxiques contre diverses lignées cellulaires cancéreuses, ce qui en fait des candidats potentiels pour le développement de médicaments .
Industrie
Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une stabilité ou une réactivité accrue. Ses dérivés peuvent également trouver des applications dans la production de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action de 4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)thiomorpholine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Par exemple, en tant qu'inhibiteur de CDK, il se lie au site actif de l'enzyme, empêchant son interaction avec les substrats et inhibant ainsi la prolifération cellulaire . Cette interaction peut conduire à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and pathways involved in disease processes. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
Medicine
In medicine, this compound derivatives are being investigated for their anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines, making them potential candidates for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives may also find applications in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation . This interaction can lead to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrazolo[3,4-d]pyrimidine: Une structure de base partagée avec le composé, connue pour ses activités biologiques.
Thiomorpholine: Un hétérocycle contenant du soufre qui confère des propriétés chimiques uniques.
Unicité
4-(1H-Pyrazolo[3,4-D]pyrimidin-4-YL)thiomorpholine se distingue par ses caractéristiques structurelles combinées, qui confèrent un ensemble unique d'activités biologiques
Propriétés
Formule moléculaire |
C9H11N5S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine |
InChI |
InChI=1S/C9H11N5S/c1-3-15-4-2-14(1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13) |
Clé InChI |
ZSOYNMMQCBGULX-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCN1C2=NC=NC3=C2C=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-](/img/structure/B12122020.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)
![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)

![N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12122032.png)
